2,4-二甲基-1,3-噻唑-5-磺酰胺

描述

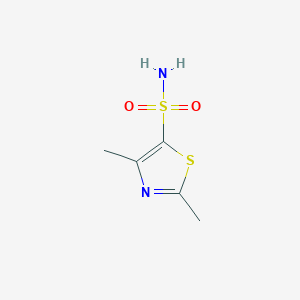

“2,4-Dimethyl-1,3-thiazole-5-sulfonamide” is a chemical compound with the IUPAC name 2,4-dimethyl-1,3-thiazole-5-sulfonamide . It has a molecular weight of 192.26 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

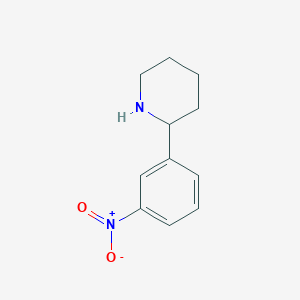

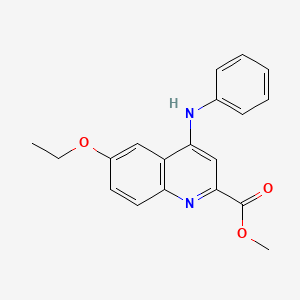

The InChI code for “2,4-Dimethyl-1,3-thiazole-5-sulfonamide” is 1S/C5H8N2O2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) . This indicates that the compound has a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Physical And Chemical Properties Analysis

“2,4-Dimethyl-1,3-thiazole-5-sulfonamide” is a powder that is stored at room temperature . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

科学研究应用

分子构象和生物活性

磺酰胺衍生物,包括与 2,4-二甲基-1,3-噻唑-5-磺酰胺结构相关的化合物,由于其在药物和生物活性中的相关性,已被广泛用于生物有机和药物化学中。这些分子的分子构象或互变异构形式与其功能特性直接相关。采用红外和核磁共振方法的光谱研究表明了磺酰胺衍生物的互变异构行为,表明了它们在各种生物应用中的潜力 (Erturk, Gumus, Dikmen, & Alver, 2016)。

抗菌应用

噻二唑磺酰胺及其衍生物的合成已显示出对一系列细菌菌株(包括大肠杆菌和金黄色葡萄球菌)具有显着的抗菌活性。这证明了 2,4-二甲基-1,3-噻唑-5-磺酰胺相关化合物在开发新型抗菌剂中的潜力 (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000)。

碳酸酐酶抑制

一些研究调查了磺酰胺衍生物与哺乳动物碳酸酐酶 (CA) 同工酶的相互作用。发现与 2,4-二甲基-1,3-噻唑-5-磺酰胺结构相似的化合物是各种 CA 同工型的有效抑制剂。这种抑制对于了解这些化合物在治疗 CA 活性受累的疾病(如青光眼、癫痫和某些类型的癌症)中的治疗潜力至关重要 (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008)。

光动力疗法应用

含有磺酰胺基团的化合物(包括与 2,4-二甲基-1,3-噻唑-5-磺酰胺结构相关的化合物)的光物理和光化学特性已被研究其在光动力疗法 (PDT) 中的潜在用途。正在研究此类化合物产生单线态氧的能力,单线态氧是 PDT 治疗癌症的关键因素 (Pişkin, Canpolat, & Öztürk, 2020)。

VEGFR-2 抑制的抗癌活性

新型磺酰胺衍生物已显示出作为血管内皮生长因子受体 2 (VEGFR-2) 抑制剂的良好活性,表明其在抗癌治疗中的潜力。VEGFR-2 通路对肿瘤血管生成至关重要,而基于磺酰胺的化合物对其的抑制可能代表一种可行的癌症治疗策略 (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016)。

未来方向

Thiazoles, including “2,4-Dimethyl-1,3-thiazole-5-sulfonamide”, continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules , potentially leading to the development of new medications .

作用机制

Target of Action

Thiazole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .

Biochemical Pathways

Molecules containing a thiazole ring may activate or stop biochemical pathways and enzymes when they enter physiological systems .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 .

生化分析

Cellular Effects

Thiazole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazoles can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2,4-dimethyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEURSUYIBLKIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2718557.png)

![2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2718559.png)

![(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2718560.png)

![3-Methyl-2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2718569.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2718570.png)